molecular formula C9H5N3OS B14429739 Benzo[b]thiophene-2-carbonyl azide CAS No. 78140-97-3

Benzo[b]thiophene-2-carbonyl azide

Cat. No.: B14429739
CAS No.: 78140-97-3
M. Wt: 203.22 g/mol
InChI Key: JLGIMATYADOSHM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonyl azide is an organic compound that belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-2-carbonyl azide typically involves the reaction of benzo[b]thiophene-2-carbonyl chloride with sodium azide. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired azide compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2-carbonyl azide undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in [2+3] cycloaddition reactions to form triazoles.

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve the use of alkenes or alkynes as reactants, often under thermal or catalytic conditions.

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reactions often carried out in the presence of a base or acid catalyst.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Substituted Benzothiophenes: Resulting from substitution reactions.

Scientific Research Applications

Benzo[b]thiophene-2-carbonyl azide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carbonyl azide involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets depend on the specific structure of the derivatives formed from the azide compound.

Comparison with Similar Compounds

    Benzo[b]thiophene-2-carbonyl chloride: A precursor in the synthesis of benzo[b]thiophene-2-carbonyl azide.

    Benzo[b]thiophene-2-carboxamide: Another derivative of benzo[b]thiophene with different functional groups and applications.

Uniqueness: this compound is unique due to its azide functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through cycloaddition and substitution reactions. This versatility makes it a valuable compound in various fields of research and industrial applications.

Properties

CAS No.

78140-97-3

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

1-benzothiophene-2-carbonyl azide

InChI

InChI=1S/C9H5N3OS/c10-12-11-9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5H

InChI Key

JLGIMATYADOSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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